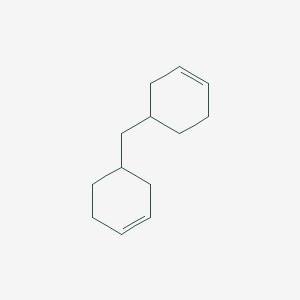
4,4'-Methylenedi(cyclohex-1-ene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenedi(cyclohex-1-ene) is an organic compound with the molecular formula C10H16. It is also known by other names such as α-Terpinolene and p-Mentha-1,4(8)-diene . This compound is characterized by its cyclohexene structure with a methylene bridge connecting two cyclohexene rings.
Métodos De Preparación
The synthesis of 4,4’-Methylenedi(cyclohex-1-ene) can be achieved through various synthetic routes. One common method involves the reaction of cyclohexene with formaldehyde under acidic conditions to form the methylene bridge . Industrial production methods typically involve catalytic processes to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
4,4’-Methylenedi(cyclohex-1-ene) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene rings to single bonds, forming cyclohexane derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
4,4’-Methylenedi(cyclohex-1-ene) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenedi(cyclohex-1-ene) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and differentiation .
Comparación Con Compuestos Similares
4,4’-Methylenedi(cyclohex-1-ene) can be compared with other similar compounds, such as:
1-Methylcyclohexene: This compound has a similar cyclohexene structure but with a methyl group instead of a methylene bridge.
3-Methylcyclohexene: Another isomer with a methyl group at a different position on the cyclohexene ring.
4-Methylcyclohexene: Similar to 1-methylcyclohexene but with the methyl group at the fourth position.
The uniqueness of 4,4’-Methylenedi(cyclohex-1-ene) lies in its methylene bridge, which imparts distinct chemical and physical properties compared to its methyl-substituted counterparts.
Propiedades
Número CAS |
461024-88-4 |
|---|---|
Fórmula molecular |
C13H20 |
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
4-(cyclohex-3-en-1-ylmethyl)cyclohexene |
InChI |
InChI=1S/C13H20/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-3,5,12-13H,4,6-11H2 |
Clave InChI |
ATXFEHGXHXSMTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)CC2CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)

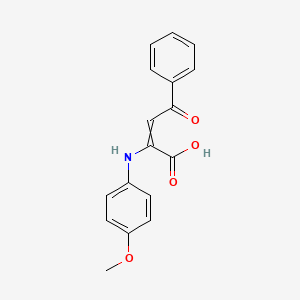
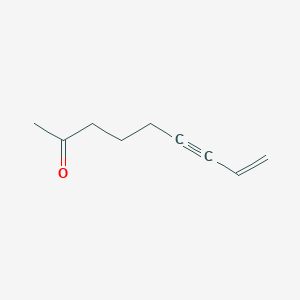
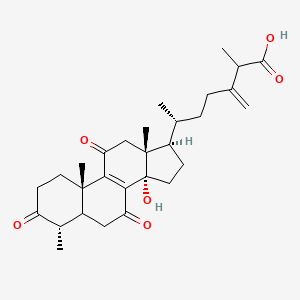
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
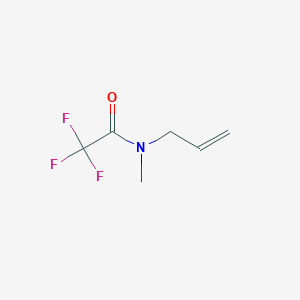
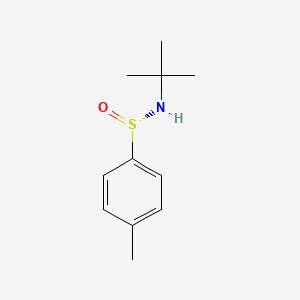
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
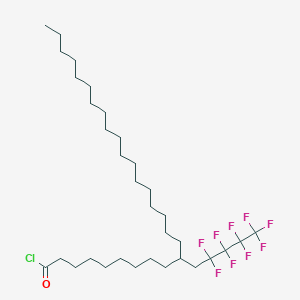
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)

![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

